Lorglumide, (R)-

Description

Historical Context of Cholecystokinin (B1591339) Receptor Antagonist Development in Preclinical Research

The journey to develop potent and selective CCK receptor antagonists has been a multi-step process, evolving from less specific peptide-based compounds to highly selective non-peptide molecules.

Early research into CCK antagonism was dominated by peptide-based compounds. However, the quest for molecules with improved pharmacokinetic properties led to a significant shift towards the development of non-peptide antagonists. researchgate.netpnas.org This transition was a critical turning point, paving the way for the creation of more stable and orally active compounds. A major breakthrough in this area was the discovery of asperlicin, a non-peptidal natural product that served as a lead structure for the design of new antagonists. researchgate.netmedcraveonline.com This led to the development of a diverse array of synthetic non-peptide antagonists, offering researchers a broader and more effective toolkit. researchgate.net

Proglumide (B1679172), a derivative of glutaramic acid, was one of the earliest non-selective CCK receptor antagonists used in research and for treating stomach ulcers. wikipedia.orgwikipedia.org It blocks both CCK-A and CCK-B receptor subtypes. wikipedia.orgwikipedia.org While not highly potent, proglumide's structure, a derivative of glutamic acid, provided a crucial chemical scaffold for the design of more potent and selective antagonists. medcraveonline.commdpi.com Lorglumide (B1675136) itself is a derivative of proglumide, representing a significant refinement of this earlier compound. medcraveonline.commdpi.com

Evolution from Peptide to Non-Peptide Cholecystokinin Antagonists

The Role of Selective Cholecystokinin Receptor Antagonists as Pharmacological Tools in Scientific Inquiry

The development of antagonists with high selectivity for either the CCK-A or CCK-B receptor subtype has been instrumental in dissecting the specific physiological functions of each receptor. wikipedia.orgamazon.com These selective antagonists are invaluable pharmacological tools that allow researchers to probe the distinct roles of CCK receptors in various biological systems, from the gastrointestinal tract to the central nervous system. scbt.comnih.gov For instance, selective CCK-A antagonists like lorglumide have been used to study pancreatic secretion, gallbladder contraction, and satiety signaling. thebiogrid.orgnih.gov Conversely, selective CCK-B antagonists have been crucial in investigating anxiety and pain pathways. wikipedia.org The ability to selectively block one receptor subtype while leaving the other unaffected has provided clearer insights into the complex signaling networks involving CCK. scbt.com

Defining (R)-Lorglumide as a Key Research Compound within CCK Antagonism Studies

Lorglumide (also known as CR 1409) is a potent and selective antagonist for the CCK-A receptor subtype. thebiogrid.orgwikipedia.org It is a non-peptide molecule, which contributes to its utility in research settings. thebiogrid.org While lorglumide exists as a racemate (a mixture of (R) and (S) enantiomers), the (R)-isomer, (R)-Lorglumide, is the more active form. Lorglumide has been widely used in scientific research to investigate the physiological and pathological roles of CCK-A receptors. wikipedia.orgebi.ac.uk Its applications in preclinical studies have ranged from exploring its effects on gastrointestinal motility and secretion to its potential role in modulating pain and even its impact on certain cancer cell lines. medcraveonline.comwikipedia.org The compound's selectivity and potency make it a standard experimental tool for researchers aiming to understand the specific contributions of CCK-A receptor activation in various biological processes. thebiogrid.orgfrontiersin.org

Interactive Data Table: Properties of Lorglumide

| Property | Value | Source |

|---|---|---|

| IUPAC Name | rac-N2-(3,4-dichlorobenzoyl)-N,N-dipentyl-α-glutamine | ebi.ac.uk |

| Molecular Formula | C22H32Cl2N2O4 | wikipedia.org |

| Molar Mass | 459.41 g·mol−1 | wikipedia.org |

| Receptor Selectivity | CCK-A | wikipedia.org |

| Nature | Synthetic |

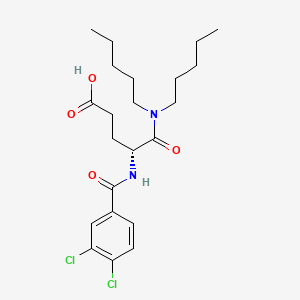

Structure

2D Structure

Properties

CAS No. |

118919-27-0 |

|---|---|

Molecular Formula |

C22H32Cl2N2O4 |

Molecular Weight |

459.4 g/mol |

IUPAC Name |

(4R)-4-[(3,4-dichlorobenzoyl)amino]-5-(dipentylamino)-5-oxopentanoic acid |

InChI |

InChI=1S/C22H32Cl2N2O4/c1-3-5-7-13-26(14-8-6-4-2)22(30)19(11-12-20(27)28)25-21(29)16-9-10-17(23)18(24)15-16/h9-10,15,19H,3-8,11-14H2,1-2H3,(H,25,29)(H,27,28)/t19-/m1/s1 |

InChI Key |

IEKOTSCYBBDIJC-LJQANCHMSA-N |

Isomeric SMILES |

CCCCCN(CCCCC)C(=O)[C@@H](CCC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl |

Canonical SMILES |

CCCCCN(CCCCC)C(=O)C(CCC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl |

Origin of Product |

United States |

Molecular Pharmacology and Receptor Binding Profile of R Lorglumide

Mechanisms of Cholecystokinin (B1591339) Receptor Antagonism by (R)-Lorglumide

(R)-Lorglumide, the active enantiomer of lorglumide (B1675136), is a non-peptide antagonist of cholecystokinin (CCK) receptors. ebi.ac.ukthebiogrid.org Its pharmacological activity stems from its ability to specifically block the actions of the peptide hormone cholecystokinin. ebi.ac.ukwikipedia.org

(R)-Lorglumide functions as a competitive antagonist at cholecystokinin receptors. thebiogrid.orgnih.gov This mechanism involves the molecule binding to the receptor at the same site as the endogenous ligand, cholecystokinin, thereby preventing the natural hormone from binding and eliciting a biological response. thebiogrid.orgnih.gov

Studies on various tissues have demonstrated this competitive interaction. In experiments using guinea pig ileum, lorglumide produced a concentration-dependent antagonism of muscle responses induced by CCK-octapeptide (CCK-8) and the related peptide, ceruletide. nih.govapexbt.com Similarly, on isolated human gallbladder, lorglumide competitively inhibited CCK-8-induced contractions. nih.gov Further evidence comes from studies on rat pancreatic acini, where lorglumide caused a rightward shift in the concentration-response curve for cerulein-induced amylase secretion without altering the maximum response. nih.gov This parallel shift is a characteristic feature of competitive antagonism. nih.gov A Schild plot analysis of these data yielded a straight line with a slope not significantly different from unity, further confirming the competitive nature of the antagonism. nih.gov

There are two primary subtypes of cholecystokinin receptors: Cholecystokinin-A (CCK1) and Cholecystokinin-B (CCK2). wikipedia.orgguidetopharmacology.orgresearchgate.net These subtypes are distinguished by their anatomical distribution and their affinity for various ligands. wikipedia.orgguidetopharmacology.org (R)-Lorglumide demonstrates a marked selectivity for the CCK1 receptor subtype. ebi.ac.ukwikipedia.orgiiab.me

(R)-Lorglumide is recognized as a potent and highly selective antagonist for the CCK1 receptor, which is predominantly found in peripheral tissues such as the pancreas, gallbladder, and small intestine. thebiogrid.orgnih.govwikipedia.orgabcam.com It possesses a high affinity for these pancreatic-type CCK receptors. thebiogrid.orgnih.govsigmaaldrich.com

The high affinity of lorglumide for the CCK1 receptor has been quantified in various functional and binding studies. In functional assays on isolated rat pancreatic acini measuring amylase release, lorglumide antagonized the effects of the CCK agonist cerulein with a calculated pA2 value of 7.31. nih.gov The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. In studies on isolated human gallbladder, lorglumide demonstrated a pA2 value of 7.00 against CCK-8-induced contractions. nih.gov Radioligand binding studies have reported an IC50 value of 50 nM for lorglumide at the CCK1 receptor. apexbt.com

Table 1: (R)-Lorglumide Affinity for CCK1 Receptor

| Parameter | Value | Tissue/System | Reference |

|---|---|---|---|

| pA2 | 7.31 ± 0.45 | Rat Pancreatic Acini (vs. Ceruletide) | nih.gov |

| pA2 | 7.00 | Isolated Human Gallbladder (vs. CCK-8) | nih.gov |

| IC50 | 50 nM | CCK1 Receptor | apexbt.com |

In contrast to its high affinity for the CCK1 receptor, (R)-lorglumide displays a significantly lower affinity for the CCK2 receptor subtype, which is found predominantly in the central nervous system. apexbt.comwikipedia.org This difference in affinity underscores its selectivity.

Direct comparative studies have quantified this selectivity. Radioligand binding assays have shown that lorglumide inhibits binding at the CCK2 receptor with an IC50 value of 3 µM (or 3000 nM). apexbt.com When compared to its IC50 of 50 nM for the CCK1 receptor, this indicates that lorglumide is approximately 60-fold more selective for the CCK1 subtype over the CCK2 subtype. apexbt.com This "fairly high selectivity" for the CCK1 subtype is a defining characteristic of lorglumide's pharmacological profile. wikipedia.orgiiab.me

Specificity for Cholecystokinin Receptor Subtypes

Cholecystokinin-A (CCK1) Receptor Selectivity and High Affinity

Receptor Binding Kinetics and Equilibrium Characterization

The interaction of (R)-lorglumide with its target receptors is quantitatively characterized through receptor binding assays, which provide crucial data on its affinity.

Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor. giffordbioscience.comnih.gov These assays are considered a gold standard due to their sensitivity and robustness. giffordbioscience.com For antagonist characterization, competitive binding assays are typically employed. giffordbioscience.comnih.gov In this setup, a fixed concentration of a radiolabeled ligand (a molecule that binds to the receptor and is tagged with a radioactive isotope) is incubated with the receptor preparation (e.g., tissue homogenates or cell membranes) in the presence of varying concentrations of the unlabeled antagonist, such as (R)-lorglumide. giffordbioscience.commedcraveonline.com

The unlabeled antagonist competes with the radioligand for binding to the receptor. giffordbioscience.com By measuring the amount of bound radioactivity at each concentration of the unlabeled compound, an inhibition curve is generated. gla.ac.uk From this curve, the IC50 value is determined, which represents the concentration of the antagonist required to inhibit 50% of the specific binding of the radioligand. giffordbioscience.comgla.ac.uk

The IC50 value is a measure of the functional strength (potency) of the antagonist but is dependent on the concentration of the radioligand used. To determine a more absolute measure of affinity, the inhibition constant (Ki), the IC50 value is converted using the Cheng-Prusoff equation. gla.ac.uk This equation takes into account the concentration and dissociation constant (Kd) of the radioligand. gla.ac.uk

Table 2: Inhibition Constants (IC50) of Lorglumide at CCK Receptors

| Receptor Subtype | IC50 Value | Assay Type | Reference |

|---|---|---|---|

| CCK1 (CCKA) | 50 nM | Radioligand Binding Assay | apexbt.com |

| CCK2 (CCKB) | 3 µM (3000 nM) | Radioligand Binding Assay | apexbt.com |

These binding assays have been instrumental in defining the pharmacological profile of lorglumide, confirming its high-affinity, competitive, and selective antagonism at the CCK1 receptor. apexbt.commedcraveonline.com

Analysis of Ligand-Receptor Interactions

The interaction between (R)-Lorglumide and the CCK-A receptor is characterized by high-affinity binding. This has been quantified through radioligand binding assays, which are fundamental in determining the affinity (Ki) and inhibitory concentration (IC50) values of the antagonist. Molecules that bind to a receptor are termed ligands, and this binding can be reversible or irreversible, leading to receptor activation or inactivation. msdmanuals.com

Studies comparing (R)-Lorglumide with other CCK antagonists, like devazepide (B1670321), have further elucidated its binding profile. For instance, while both are potent CCK-A antagonists, their relative potencies can differ depending on the specific biological effect being measured, suggesting a heterogeneity of the CCK-A receptor. scivisionpub.com Research has shown that lorglumide is significantly more potent in blocking CCK-induced gallbladder contractions than in inhibiting pancreatic amylase secretion. scivisionpub.com The binding of nonpeptide antagonists such as lorglumide is thought to alter the conformation of the receptor, thereby inhibiting the binding of the natural agonist, CCK. umich.edu

Binding affinity data from various studies underscore the selectivity of (R)-Lorglumide for the CCK-A receptor over the CCK-B receptor.

Table 1: Binding Affinity of (R)-Lorglumide for CCK Receptors

| Receptor Subtype | Species/Tissue | Affinity (IC50/Ki) | Selectivity (vs. CCK-B) |

|---|---|---|---|

| CCK-A | Rat Pancreas | ~90 nM (Ki) nih.gov | ~100-150 fold nih.gov |

| CCK-A | Human Gallbladder | High Affinity nih.gov | - |

| CCK-B | Guinea Pig Brain | Lower Affinity nih.gov | - |

Exploration of Molecular Interactions within Receptor Binding Pockets

The specific and high-affinity binding of (R)-Lorglumide to the CCK-A receptor is governed by precise molecular interactions within the receptor's binding pocket. While detailed crystallographic data for the (R)-Lorglumide-CCK-A receptor complex is not extensively available, insights have been gained from molecular modeling and site-directed mutagenesis studies of the broader class of CCK receptors.

Molecular modeling based on the structural similarities between lorglumide and other antagonists like devazepide has been used to design hybrid antagonists, providing clues about the key structural features required for binding. nih.gov For the related CCK-B receptor, site-directed mutagenesis studies have identified specific amino acid residues in the transmembrane (TM) domains, such as TM4, and TM6 (specifically Asn353 and Arg356), and in the second extracellular loop (His207), as being critical for the binding of non-peptide antagonists. researchgate.net It is plausible that homologous residues in the CCK-A receptor play a similar role in the binding of (R)-Lorglumide.

It has been proposed that the binding of non-peptide antagonists may occur at a site distinct from the agonist binding pocket. umich.edu For example, in the CCK-B receptor, a region in the sixth transmembrane loop is important for non-peptide antagonist binding but not for agonist binding. umich.edu The interaction of (R)-Lorglumide likely involves a combination of hydrophobic interactions, hydrogen bonds, and electrostatic forces with the amino acid residues lining the binding pocket, leading to a stable complex that prevents the conformational changes required for receptor activation by the endogenous agonist, CCK.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (R)-Lorglumide |

| Benzotript |

| Cholecystokinin (CCK) |

| Devazepide (L-364,718) |

| L-365,260 |

Preclinical Research Applications of R Lorglumide

Investigations in Gastrointestinal Physiological Models

(R)-Lorglumide serves as a critical tool in experimental models to understand the multifaceted actions of CCK on gastrointestinal function.

Modulation of Smooth Muscle Contraction in Isolated Tissue Preparations

(R)-Lorglumide has been instrumental in studying the effects of CCK on the smooth muscle of the gastrointestinal tract.

Cholecystokinin (B1591339) is a primary hormonal regulator of gallbladder contraction. In preclinical studies using isolated guinea pig gallbladder, lorglumide (B1675136) and its active enantiomer, dexloxiglumide, have been shown to inhibit the smooth muscle contractions induced by cholecystokinin-octapeptide (CCK-8). researchgate.net This antagonism is competitive, meaning (R)-Lorglumide binds to the CCK-A receptors without activating them, thereby preventing CCK from exerting its contractile effect. researchgate.net Research has demonstrated that CCK-A receptor antagonists can lead to an increase in fasting gallbladder volume. researchgate.net Defective gallbladder motility is closely linked to the formation of gallstones, and dysfunctional CCK-A receptors are considered a risk factor for cholesterol cholelithiasis. mdpi.com

In studies on isolated segments of the rat duodenum, CCK-8S and the related peptide cerulein induce a concentration-dependent relaxation of the longitudinal muscle, an effect that is mediated by the activation of neural structures. scielo.brscielo.br (R)-Lorglumide effectively antagonizes this relaxation in a concentration-dependent manner, indicating the involvement of CCK-A receptors. scielo.brscielo.br For instance, the relaxation induced by 300 nM CCK-8S was significantly reduced in the presence of 100 nM lorglumide. scielo.br This suggests that CCK, acting through CCK-A receptors on intrinsic nerves, plays a role in modulating duodenal muscle tone. scielo.brscielo.br In other experimental models, CCK-8 has been shown to induce contractions in the small intestine, which are abolished by lorglumide, further highlighting the role of CCK-A receptors in intestinal motility. researchgate.net

Gallbladder Motility Studies

Regulation of Pancreatic Secretion in Experimental Models

(R)-Lorglumide has been pivotal in defining the role of CCK as a major secretagogue for pancreatic enzyme secretion. In both in vitro and in vivo rat models, lorglumide competitively antagonizes the effects of the CCK analogue, caerulein, on pancreatic amylase release. nih.gov In isolated and perfused rat pancreatic segments, lorglumide caused a rightward shift in the concentration-response curve for caerulein-stimulated amylase secretion without affecting the maximum response, a hallmark of competitive antagonism. nih.govscispace.com The calculated pA2 value for lorglumide in this model was 7.31. nih.govscispace.com In vivo experiments in anesthetized rats confirmed these findings, with lorglumide significantly reducing caerulein-induced pancreatic exocrine secretion. nih.gov Interestingly, lorglumide did not affect amylase secretion stimulated by bombesin (B8815690), demonstrating its selectivity for CCK receptors. nih.gov

| Agonist | Effect on Pancreatic Secretion | Effect of Lorglumide |

| Caerulein | Stimulates amylase release | Competitively antagonizes the effect |

| Bombesin | Stimulates amylase release | No effect |

Research into Gastrointestinal Motility Inhibition

Lorglumide is recognized for its ability to inhibit gastrointestinal motility. ebi.ac.ukwikipedia.org This effect is attributed to its antagonism of CCK-A receptors, which are involved in regulating the motor functions of various parts of the gut. nih.govnih.gov For example, CCK is known to inhibit gastric emptying, and by blocking this action with antagonists like loxiglumide (B1675256) (a closely related compound), gastric emptying can be accelerated. nih.gov Studies have shown that CCK-A receptor antagonists can effectively attenuate the inhibition of gastric emptying and gastrointestinal transit induced by certain substances. researchgate.net In human studies, the CCK-A receptor antagonist loxiglumide has been shown to decrease the total number of antral, pyloric, and duodenal contractions. nih.gov

Studies on Gastric Secretion Reduction

(R)-Lorglumide and related compounds are also used to investigate the role of CCK in the regulation of gastric acid secretion. ebi.ac.ukwikipedia.org In rats, lorglumide has been shown to almost completely abolish gastric acid secretion stimulated by physiological concentrations of gastrin. nih.gov It also partially inhibited peptone-stimulated gastric acid secretion by 43%. nih.gov The inhibitory effect of lorglumide on peptone-stimulated acid secretion was more pronounced in the later phases of stimulation. nih.gov These findings suggest that CCK, acting via CCK-A receptors, plays a role in modulating gastric acid secretion, although other pathways are also involved. nih.govnih.gov

Impact on Cholesterol Association and Absorption in Intestinal Cells

In the realm of metabolic research, (R)-Lorglumide has been utilized as a tool to investigate the mechanisms of intestinal cholesterol handling. Studies using intestinal cell models have demonstrated that cholecystokinin (CCK) can enhance the association and absorption of cholesterol. (R)-Lorglumide, acting as a CCK-A (also referred to as CCK1R) receptor antagonist, has been shown to counteract these effects.

Research conducted on Caco-2 cells, a human colon adenocarcinoma cell line commonly used to model the intestinal barrier, revealed that CCK-induced cholesterol absorption was diminished by the application of (R)-Lorglumide. scivisionpub.comoncotarget.com This suggests that the stimulatory effect of CCK on cholesterol uptake is mediated, at least in part, through the CCK-A receptor. scivisionpub.com Further studies using mouse proximal intestinal epithelial cells (MPIECs) corroborated these findings. Pretreatment of these cells with (R)-Lorglumide was found to diminish the up-regulatory effect of CCK on cholesterol association. scivisionpub.com It was noted that (R)-Lorglumide exhibits a high degree of selectivity for the CCK-A receptor over the CCK-B receptor. scivisionpub.com In addition to affecting cholesterol association, (R)-Lorglumide also significantly diminished CCK-elevated cholesterol secretion in MPIECs, indicating that activation of the CCK-A receptor is involved in enhancing cholesterol secretion from these cells. scivisionpub.com These findings underscore the role of the CCK/CCK-A receptor pathway in modulating intestinal cholesterol transport and highlight (R)-Lorglumide as a key chemical probe for studying this process. scivisionpub.commedcraveonline.com

Role in Experimental Oncology Research (Preclinical Focus)

(R)-Lorglumide has been investigated for its potential role in oncology research, primarily due to the expression of CCK receptors in various types of cancer cells and the known trophic effects of CCK on certain malignancies. nih.govrsc.org Preclinical studies have focused on its ability to inhibit cancer cell proliferation in various in vitro models.

In vitro assays using a range of cancer cell lines have been employed to determine the direct effects of (R)-Lorglumide on cell growth and viability.

The effect of (R)-Lorglumide on colon cancer cell lines has yielded varied results depending on the specific cell line. In studies with the HT-29 human colon cancer cell line, (R)-Lorglumide, as a CCK-A isoform-selective inhibitor, was shown to inhibit cell proliferation. spandidos-publications.com

Conversely, research on the murine colon cancer cell lines MAC 13 and MAC 16 produced different outcomes. In multiple studies, (R)-Lorglumide was reported to be inactive against the MAC 16 cell line, which is noted for its high expression of the CCK receptor and resistance to certain chemotherapeutic agents. scivisionpub.commedcraveonline.comrsc.orgmedcraveonline.com

For the AGS human gastric adenocarcinoma cell line, which is also used in gastrointestinal cancer research, studies have shown that gastrin-stimulated growth can be inhibited by CCK receptor antagonists like lorglumide. nih.gov However, its efficacy was found to be limited. One study reported an IC50 value (the concentration required to inhibit the growth of 50% of cells) for lorglumide against AGS cells of greater than 10,000 nM, indicating low potency in this cell line. spandidos-publications.com

The role of (R)-Lorglumide has been extensively studied in pancreatic cancer cell lines, where CCK receptors are often expressed. nih.govnih.gov In the human pancreatic adenocarcinoma cell line MiaPaCa-2, which expresses the CCK-A receptor, (R)-Lorglumide significantly inhibited cell growth. nih.govnih.gov One study quantified this effect, showing that lorglumide treatment resulted in a cell growth rate of 52.1% compared to the control group. nih.gov Furthermore, lorglumide was observed to induce G0/G1 cell cycle arrest and promote apoptosis in MiaPaCa-2 cells. nih.govnih.gov

In the PANC-1 human pancreatic cancer cell line, the inhibitory effect of lorglumide was found to be less pronounced compared to newer, specifically synthesized antagonists. scivisionpub.com An IC50 value of >10,000 nM was reported for lorglumide in PANC-1 cells, similar to its low potency in AGS cells. spandidos-publications.com Another study on the rat tumoral acinar pancreatic cell line AR42J, which possesses both CCK-A and CCK-B receptors, found that lorglumide could competitively inhibit gastrin-stimulated DNA synthesis. aacrjournals.org

| Cell Line | Cancer Type | Finding | Source |

|---|---|---|---|

| HT-29 | Colon | Inhibited proliferation | spandidos-publications.com |

| AGS | Gastric | IC50 > 10,000 nM | spandidos-publications.com |

| MAC 16 | Colon (Murine) | Reported as inactive | scivisionpub.comrsc.orgmedcraveonline.com |

| MiaPaCa-2 | Pancreatic | Significantly inhibited cell growth and induced apoptosis | nih.govnih.gov |

| PANC-1 | Pancreatic | IC50 > 10,000 nM | spandidos-publications.com |

Research has extended to skin cancers, investigating the effects of CCK receptor antagonism on melanoma and squamous cell carcinoma. A significant study demonstrated that (R)-Lorglumide induces apoptosis in B16-F1 melanoma cells in vitro. researchgate.net The mechanism was found to involve the mitochondrial pathway, triggered by p53-dependent activation of the pro-apoptotic protein Bax. researchgate.net Lorglumide treatment led to a decrease in the mitochondrial membrane potential and an increase in the activity of caspase 3/7, key executioners of apoptosis. researchgate.net

The same research group evaluated the anti-tumor effects of lorglumide in a xenograft model using A431 human squamous cell carcinoma cells, indicating its application in preclinical SCC research. researchgate.net

The potential utility of CCK antagonists has also been explored in brain tumors. The cytotoxicity of various compounds, including (R)-Lorglumide as a standard CCK1 antagonist, has been assessed against the U373MG human glioblastoma cell line. rsc.org While newer, specifically designed pyrrolone-based antagonists showed activity, the studies highlighted the limitations of existing antagonists like lorglumide in this context, often serving as benchmarks for comparison. rsc.org

Melanoma and Squamous Cell Carcinoma (SCC) Cell Lines

Modulation of Pancreatic Growth and Carcinogenesis in Animal Models

(R)-Lorglumide, also known as CR-1409, has been instrumental in elucidating the role of CCK in pancreatic growth and the development of pancreatic cancer in animal models. aacrjournals.org Studies have shown that CCK can stimulate the growth of the pancreas and promote the development of carcinogen-induced pancreatic tumors. researchgate.netresearchgate.net

In a notable study, the administration of the trypsin inhibitor camostate to rats, which increases the release of endogenous CCK, stimulated pancreatic growth and the development of preneoplastic lesions. aacrjournals.org When (R)-Lorglumide was co-administered, it significantly reduced the effects of camostate, indicating that CCK plays a crucial role in this process. aacrjournals.org Furthermore, (R)-Lorglumide was found to inhibit the growth of azaserine-induced putative preneoplastic foci in the rat pancreas, suggesting its potential as a therapeutic agent for pancreatic cancer. aacrjournals.org

Another study investigating the effects of (R)-Lorglumide on the human pancreatic cancer cell line Mia PaCa-2, which expresses the CCK-1 receptor (the human equivalent of the CCKA receptor), found that the compound significantly inhibited cell growth and invasion. nih.govnih.gov These findings further support the role of the CCK/CCKA receptor pathway in pancreatic carcinogenesis.

Table 1: Effect of (R)-Lorglumide on Pancreatic Growth in Animal Models

| Animal Model | Inducing Agent | Treatment | Outcome | Reference |

|---|---|---|---|---|

| Rat | Camostate | (R)-Lorglumide | Significantly decreased the stimulatory effect of camostate on pancreatic growth and preneoplastic foci development. | aacrjournals.org |

| Rat | Azaserine | (R)-Lorglumide | Inhibited the growth of putative preneoplastic foci. | aacrjournals.org |

| Hamster | Cholecystokinin | (R)-Lorglumide | Significantly inhibited the increase in pancreatic weight induced by cholecystokinin. | researchgate.net |

Elucidation of Apoptosis Induction Pathways in Cancer Cells

(R)-Lorglumide has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines, providing insights into the mechanisms by which CCKA receptor antagonism can inhibit tumor growth.

In the human pancreatic cancer cell line Mia PaCa-2, (R)-Lorglumide was found to induce G0/G1 cell cycle arrest and apoptosis. nih.govnih.govncats.io The apoptosis index rate was significantly higher in cells treated with (R)-Lorglumide compared to control cells. nih.govnih.gov Further investigation revealed that the pro-apoptotic effects of (R)-Lorglumide in melanoma cells are mediated through the mitochondrial pathway. researchgate.net Treatment with (R)-Lorglumide led to an increase in the expression of the pro-apoptotic protein Bax and the tumor suppressor p53. researchgate.net This activation of Bax disrupts the mitochondrial membrane potential, leading to the release of factors that activate effector caspases and ultimately result in apoptosis. researchgate.net

Similarly, in HT-29 human colon cancer cells, selective CCKA receptor antagonists like (R)-Lorglumide were found to inhibit cell proliferation. iiab.me This effect was synergistic with the pro-apoptotic effects of melatonin (B1676174). iiab.me

Table 2: (R)-Lorglumide's Effect on Apoptosis in Cancer Cell Lines

| Cell Line | Cancer Type | Key Findings | Reference |

|---|---|---|---|

| Mia PaCa-2 | Pancreatic Cancer | Induced G0/G1 cell cycle arrest and apoptosis. | nih.govnih.gov |

| B16-F1 | Melanoma | Induced apoptosis via the mitochondrial pathway, involving increased Bax and p53 expression. | researchgate.net |

| HT-29 | Colon Cancer | Inhibited cell proliferation, with synergistic effects when combined with melatonin. | iiab.me |

Applications in Preclinical Cancer Imaging Studies

While direct preclinical cancer imaging studies specifically utilizing (R)-Lorglumide are not extensively detailed in the provided search results, the role of CCK receptors as targets for imaging is an active area of research. The development of radiolabeled ligands for CCK receptors allows for their visualization and quantification in vivo using techniques like Positron Emission Tomography (PET). For instance, radiolabeled antagonists are being developed for imaging brain 5-HT1B receptors, a similar G-protein coupled receptor. science.gov Given that CCK receptors, including the CCKA subtype targeted by (R)-Lorglumide, are often overexpressed in certain cancers like pancreatic and colon cancer, developing radiolabeled versions of antagonists like (R)-Lorglumide could be a promising strategy for non-invasive tumor detection and characterization. researchgate.netspandidos-publications.com Such imaging agents could aid in patient selection for CCK-targeted therapies and in monitoring treatment response.

Central Nervous System Research Applications in Preclinical Models

(R)-Lorglumide has also been employed in preclinical research to understand the role of the CCKA receptor in various functions of the central nervous system.

Modulatory Role in Satiety and Food Intake Regulation

The peptide hormone cholecystokinin (CCK) is a well-established satiety signal, acting on CCKA receptors to reduce food intake. nih.govacs.org (R)-Lorglumide has been a key pharmacological tool in confirming and exploring this role in animal models.

Studies in rats have demonstrated that the administration of (R)-Lorglumide can increase food intake. nih.gov For example, an infusion of sodium lorglumide effectively inhibited the satiety response in Long-Evans rats, leading to a significant increase in food consumption compared to controls. nih.gov In another study, pretreatment with (R)-Lorglumide blocked the food intake-reducing effect of a Phaseolus vulgaris dry extract, suggesting that the extract's satiating effect is mediated through CCK release. acs.org

Furthermore, research on electroacupuncture-induced satiety has shown that the effects of electroacupuncture at the ST36 acupoint, which include reduced food intake and activation of neurons in the nucleus tractus solitarius, are blocked by pretreatment with (R)-Lorglumide. tandfonline.com This indicates that the satiety effect of electroacupuncture is mediated through the CCKA receptor signaling pathway. tandfonline.com However, it is noteworthy that while peripheral administration of CCKA antagonists like (R)-Lorglumide consistently affects food intake, central administration into the lateral ventricle of rats did not significantly increase intake on its own, nor did it block the satiating effect of peripherally administered CCK-8. nih.gov

Exploration in Animal Models of Anxiety

The role of CCK receptors in anxiety has been a subject of investigation, with a primary focus on the CCKB receptor subtype. nih.gov However, the involvement of the CCKA receptor has also been explored using antagonists like (R)-Lorglumide.

In a comparative study, (R)-Lorglumide was tested in various classical animal models of anxiety, including conflict tests and exploratory models like the elevated plus-maze and light/dark choice test. nih.govchez-alice.fr The results showed that (R)-Lorglumide was inactive in these models, failing to produce anxiolytic-like effects. nih.govchez-alice.fr In the mouse defense test battery, (R)-Lorglumide did not alter behaviors associated with generalized anxiety. nih.govresearchgate.net This contrasts with CCKB receptor antagonists, which have shown some effects consistent with anti-panic-like actions in this model. nih.govchez-alice.fr These findings suggest that classical animal models of anxiety may not be the most suitable for evaluating the behavioral effects of CCKA receptor antagonists. nih.gov

Studies on Febrile Responses in Genetically Modified Animal Strains

The involvement of the CCKA receptor in the febrile, or fever, response has been investigated using both pharmacological approaches with (R)-Lorglumide and genetically modified animal models.

Interactions with Other Receptor Systems in Research Models

The physiological effects of CCK are not mediated in isolation but are part of a complex network of signaling pathways. Preclinical studies utilizing (R)-Lorglumide have been pivotal in mapping the interplay between CCK-A receptors and other receptor systems. These investigations have shed light on cooperative and sometimes opposing interactions that are crucial for maintaining homeostasis, particularly in the realms of satiety, feeding behavior, and gastroprotection.

Cooperation with Serotonin (B10506) 5-HT3 Receptors in Satiety Modulation

The regulation of food intake and the sensation of satiety involve a sophisticated interplay between various gut-brain signaling molecules. Research has highlighted a significant cooperative relationship between the CCK and serotonin systems, specifically involving the 5-HT3 receptor.

Preclinical studies in rats have demonstrated that the suppression of food intake induced by CCK is partly mediated through the activation of 5-HT3 receptors. nih.gov The administration of CCK-8, an octapeptide form of CCK, leads to a dose-responsive reduction in the intake of a sucrose (B13894) solution. nih.gov This effect can be significantly attenuated by pretreatment with ondansetron, a selective 5-HT3 receptor antagonist. nih.gov Conversely, (R)-Lorglumide, by blocking CCK-A receptors, reverses the inhibition of sucrose intake caused by CCK-8. nih.gov

Further research has shown that while the anorectic response to serotonin (5-HT) is mediated by 5-HT3 receptors, this effect is not dependent on CCK-A receptors, as lorglumide does not block the 5-HT-induced suppression of intake. researchgate.netnih.gov However, the co-administration of CCK and 5-HT results in a synergistic suppression of food intake, an effect that is completely reversed by the concurrent blockade of both CCK-A and 5-HT3 receptors with lorglumide and ondansetron. researchgate.netnih.gov This underscores that the enhanced satiety signal from the combined action of CCK and 5-HT is dependent on the integrity of both receptor pathways. nih.gov The interaction between endogenous CCK and 5-HT released in response to intestinal fat also relies on this dual receptor mechanism to fully express both within-meal satiation and postprandial satiety. physiology.org

Table 1: Effect of (R)-Lorglumide and Ondansetron on CCK-Induced Suppression of Sucrose Intake

| Treatment Group | Sucrose Intake (as % of control) | Key Finding | Reference |

|---|---|---|---|

| CCK-8 | Decreased | Induces satiety | nih.gov |

| Ondansetron + CCK-8 | Attenuated decrease | 5-HT3 receptors are involved in CCK-induced satiety | nih.gov |

| (R)-Lorglumide + CCK-8 | Reversed decrease | CCK-A receptors are essential for CCK-induced satiety | nih.gov |

| (R)-Lorglumide + Ondansetron + CCK-8 | Synergistic increase | Demonstrates interdependent cooperation between CCK-A and 5-HT3 receptors | nih.gov |

Relationship with Cannabinoid CB1 Receptors in Feeding Behavior

The endocannabinoid system, particularly through the cannabinoid CB1 receptor, is known to be a potent stimulator of appetite, acting in opposition to the satiety-inducing effects of CCK. Preclinical research using (R)-Lorglumide has been crucial in dissecting the intricate relationship between these two systems in the regulation of feeding behavior.

Studies in food-deprived rats have shown that the anorectic effect of SR141716A (Rimonabant), a CB1 receptor antagonist, is not blocked by pretreatment with lorglumide. nih.gov This finding suggests that the satiety signals generated by the blockade of CB1 receptors and the activation of CCK-A receptors operate through independent pathways. nih.gov However, these independent actions can be additive. The administration of SR141716A in conjunction with the CCK-A receptor agonist CCK-8 results in an additive induction of satiety. nih.gov

Conversely, stimulating the CB1 receptor can counteract the satiety effects of CCK. The administration of the CB1 agonist WIN 55,212-2 has been shown to reduce the satiety induced by CCK-8. nih.gov This highlights the opposing nature of the two systems in the immediate control of food intake.

Beyond direct functional opposition, there is also a regulatory relationship at the level of receptor expression. In vagal afferent neurons, which are critical for transmitting satiety signals from the gut to the brain, the expression of CB1 receptors is increased during fasting and rapidly decreases upon refeeding. nih.govjneurosci.org This refeeding-induced downregulation of CB1 receptor expression is mediated by endogenous CCK and can be blocked by the administration of lorglumide. nih.govjneurosci.org This suggests that one of the mechanisms by which CCK promotes satiety is by reducing the expression of the appetite-stimulating CB1 receptors on vagal afferents. nih.govjneurosci.org

Table 2: Interaction of (R)-Lorglumide with the Cannabinoid CB1 Receptor System in Feeding Behavior

| Experimental Condition | Effect on Feeding/Receptor Expression | Role of (R)-Lorglumide | Reference |

|---|---|---|---|

| Blockade of CB1 receptor with SR141716A | Reduced food intake | Lorglumide did not block this effect, indicating independent pathways. | nih.gov |

| Administration of CB1 agonist WIN 55,212-2 with CCK-8 | Reduced CCK-8-induced satiety | Not directly tested with lorglumide, but demonstrates opposing actions of the two systems. | nih.gov |

| Refeeding after fasting | Decreased CB1 receptor expression in vagal afferent neurons | Lorglumide blocked this decrease, showing the effect is CCK-mediated. | nih.govjneurosci.org |

Influence on Apelin-Mediated Gastroprotective Effects

Apelin is a peptide that has been shown to exert protective effects on the gastric mucosa, particularly in the context of ischemia/reperfusion (I/R) injury. Research has revealed that the gastroprotective actions of apelin are not direct but are mediated through the release of CCK and subsequent activation of CCK-A receptors.

In preclinical models using rats, I/R injury is characterized by a decrease in mucosal blood flow and an increase in lesion index and markers of oxidative stress. physiology.org Administration of apelin-13 (B560349) has been shown to prevent this I/R-induced injury. nih.govphysiology.org However, the protective effects of apelin are abolished when animals are pretreated with (R)-Lorglumide. nih.govphysiology.org This demonstrates that the gastroprotective effects of apelin are dependent on the activation of CCK-A receptors. nih.govphysiology.org

Further studies have elaborated on this mechanism, showing that apelin administration increases the plasma levels of CCK. nih.gov The subsequent activation of CCK-A receptors on capsaicin-sensitive sensory nerves is a crucial step in the signaling cascade that leads to gastroprotection. nih.govphysiology.org The blockade of this pathway by lorglumide, or the ablation of these sensory nerves with capsaicin, negates the beneficial effects of apelin. nih.govphysiology.org Therefore, (R)-Lorglumide has been an essential pharmacological tool to confirm that CCK is a key downstream mediator of apelin's gastroprotective function. researchgate.netcdnsciencepub.com

Table 3: Effect of (R)-Lorglumide on Apelin-Induced Gastroprotection in a Rat Ischemia/Reperfusion Model

| Treatment Group | Gastric Lesion Index | Key Finding | Reference |

|---|---|---|---|

| Ischemia/Reperfusion (I/R) | Increased | Induces gastric injury | physiology.org |

| Apelin-13 + I/R | Decreased | Apelin has a gastroprotective effect | nih.govphysiology.org |

| (R)-Lorglumide + Apelin-13 + I/R | Increased (similar to I/R group) | Lorglumide abolishes the gastroprotective effect of apelin, indicating a CCK-A receptor-dependent mechanism. | nih.govphysiology.org |

Table of Mentioned Compounds

Structure Activity Relationship Sar Studies and Analogue Development Based on R Lorglumide

Derivation and Optimization from Glutamic Acid-Based Lead Structures

The journey to (R)-Lorglumide began with the exploration of glutamic acid derivatives as potential CCK receptor antagonists. medcraveonline.comdrugdesign.org Proglumide (B1679172), an earlier glutamic acid-based agent, was a non-selective CCK antagonist with modest potency. medcraveonline.comlupinepublishers.com The Rotta research group's work on proglumide analogues led to the discovery of derivatives with varying degrees of selectivity for CCK-A receptors, hinting at the possibility of receptor subtypes. lupinepublishers.com This foundational research paved the way for the development of lorglumide (B1675136), which demonstrated a significant increase in potency for blocking CCK-stimulated gallbladder contraction. lupinepublishers.com

Further optimization efforts focused on the N-acylglutamic acid structure. nih.gov By systematically modifying the side chains and aromatic moieties, researchers aimed to enhance both potency and selectivity. This led to the synthesis of a series of novel nonpeptide CCK-A antagonists. nih.gov These compounds were designed based on the structural homology between lorglumide and another CCK-A antagonist, L-364,718, and served as a bridge between the N-acylglutamic acid and the 1,4-benzodiazepine (B1214927) classes of antagonists. nih.gov

Chemical Modifications and Their Impact on Receptor Affinity and Selectivity

The optimization of the lorglumide scaffold involved extensive chemical modifications to probe the key interactions with the CCK receptors.

Exploration of 4-Benzamido-5-oxopentanoic Acid Derivatives

A significant focus of SAR studies was the exploration of 4-benzamido-5-oxopentanoic acid derivatives. caymanchem.com The introduction of a benzamido group at the 4-position of the pentanoic acid backbone was found to be crucial for conferring selectivity towards CCK receptors. This core structure served as a versatile template for further modifications.

Influence of Substituent Variations on CCK1/CCK2 Receptor Selectivity

Systematic variation of substituents on the benzoyl and pentylamino moieties of lorglumide provided critical insights into receptor selectivity. For instance, the nature and position of substituents on the aromatic ring of the benzamido group significantly influenced the affinity for CCK-A versus CCK-B receptors. caymanchem.com

The development of pyrrolone-based antagonists, using lorglumide as a standard for CCK-A receptor binding, further elucidated the role of different substituents. medcraveonline.com In these studies, the introduction of an N-benzyl substituent, as opposed to an alkyl group, resulted in a non-selective CCK ligand. lupinepublishers.com Halogenation of the 5-phenyl group on the pyrrolone ring was found to marginally enhance binding affinity. nih.gov

The following table summarizes the binding affinities of selected pyrrolone derivatives, highlighting the impact of substituent changes:

| Compound/Entry | Substituent Modification | CCK1 IC50 (nM) | CCK2 IC50 (nM) | Selectivity |

| Lorglumide | - | 50 caymanchem.com | 3000 caymanchem.com | CCK1 Selective |

| L-365,260 | - | >1000 | 2 | CCK2 Selective |

| Pyrrolone 7 | N-isobutyl | Potent | - | CCK1 Selective medcraveonline.com |

| Pyrrolone 9 | N-isobutyl, p-fluoro-phenyl | Potent | - | CCK1 Selective medcraveonline.com |

| Pyrrolone 16 | N-phenyl | >10,000 | >10,000 | Inactive lupinepublishers.com |

| Pyrrolone 17 | N-benzyl | Nanomolar range | Nanomolar range | Non-selective researchgate.net |

| Lactam 14 | N-phenyl-ethyl | - | Potent | 450-fold CCK2 selective nih.gov |

These findings underscore the delicate balance of steric and electronic properties required for potent and selective receptor binding. The iso-butyl group on the nitrogen atom was identified as optimal for CCK-A selectivity in the pyrrolone series, while extending the spacer to a phenyl-ethyl group dramatically shifted selectivity towards the CCK-B receptor. medcraveonline.comnih.gov

Development of Hybrid Cholecystokinin (B1591339) Antagonists

To further explore the pharmacophore of CCK antagonists, hybrid molecules were designed and synthesized. These compounds aimed to combine the structural features of different classes of antagonists, such as the glutamic acid-based lorglumide and the benzodiazepine-based devazepide (B1670321). nih.govnih.gov This approach led to the discovery of novel aryl amide analogues of glutamic acid dialkylamide that were more potent in pancreas CCK radioligand binding assays than the corresponding lorglumide-type compounds. nih.gov The development of these hybrid antagonists provided further validation for the structural models of ligand-receptor interactions. nih.govnih.gov

Stereochemical Considerations and Enantiomeric Purity in SAR Studies

The stereochemistry of lorglumide is a critical determinant of its biological activity. The molecule possesses a chiral center at the 4-position of the pentanoic acid backbone, and it is the (R)-enantiomer that exhibits high affinity for the CCK-A receptor. ebi.ac.uk The corresponding (S)-enantiomer is significantly less active.

The importance of enantiomeric purity in SAR studies cannot be overstated. nih.gov The presence of the less active enantiomer can lead to an underestimation of the potency of the active enantiomer and may introduce confounding effects. nih.gov Therefore, the use of enantiomerically pure compounds is essential for obtaining accurate and reliable SAR data. pdx.edu The degree of resolution of chiral drugs is a critical factor that is not always specified in published studies, which can limit the certainty of the observed potency ratios. nih.gov

Application of Computational Chemistry and Molecular Modeling in Ligand Design

Computational chemistry and molecular modeling have played a pivotal role in understanding the SAR of (R)-Lorglumide and in the rational design of new analogues. medcraveonline.comnih.gov Molecular modeling studies were used to investigate the structural homology between lorglumide and L-364,718, which guided the design of hybrid antagonists. nih.gov

Docking studies have been employed to visualize the binding of lorglumide analogues to the CCK receptors. medcraveonline.comrsc.org For example, in the case of pyrrolone antagonists, modeling suggested that the isobutyl group of the ligand interacts with a hydrophobic pocket of the CCK-A receptor. rsc.org These computational models have been instrumental in rationalizing the observed SAR and in predicting the activity of novel compounds before their synthesis. medcraveonline.comnih.govresearchgate.net The development of 3D pharmacophore models has also been a valuable tool in the design of potent CCK receptor antagonists. drugdesign.org

Research Methodologies and Experimental Models Employing R Lorglumide

In Vitro Experimental Models

In vitro studies are fundamental to understanding the mechanism of action of compounds like (R)-Lorglumide. These models range from cell-based assays that examine interactions at the molecular and cellular level to isolated tissue preparations that provide insights into physiological responses.

Cell-Based Assays for Receptor Binding and Functional Activity

Cell-based assays are a cornerstone in the pharmacological characterization of receptor antagonists. numberanalytics.comrevvity.com They offer a means to quantify the binding affinity of a compound to its target receptor and to assess the functional consequences of this binding. numberanalytics.com These assays can be performed using cultured cells that naturally express the receptor of interest or cells that have been genetically engineered to express a specific receptor subtype. numberanalytics.comnih.gov

Radioligand displacement assays are a widely used biochemical technique to determine the binding affinity of an unlabeled compound, such as (R)-Lorglumide, for a receptor. numberanalytics.comnih.gov The principle of this assay is the competition between a radiolabeled ligand (a molecule with a radioactive isotope attached) and an unlabeled test compound for binding to the receptor. sci-hub.sesygnaturediscovery.com By measuring the concentration of the unlabeled compound required to displace a certain percentage of the radiolabeled ligand, the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) can be determined, which are measures of the compound's binding affinity. nih.govsci-hub.se

In studies involving (R)-Lorglumide, radiolabeled forms of CCK agonists, such as [¹²⁵I]Bolton-Hunter-CCK8, are commonly used. nih.gov For instance, in one study, (R)-Lorglumide was used as a standard CCK₁ antagonist to screen for new, potent CCK₁ selective ligands. medcraveonline.com The IC₅₀ values were determined by measuring the inhibition of binding of radiolabeled iodinated cholecystokinin (B1591339). medcraveonline.com Another study used [³H]-L-364,718, a selective CCK₁-receptor antagonist, as the radioligand to compare the pharmacology of CCK₁ receptors in human gallbladder and colon smooth muscle tissue. nih.gov

The choice of receptor preparation is crucial for these assays, with options including crude cell membrane preparations or intact cells. nih.govsci-hub.se While isolated membranes are often preferred due to lower variability, intact cells can provide a more physiologically relevant environment. nih.gov

| Radioligand | Test Compound(s) | Receptor Source | Key Findings | Reference(s) |

| [¹²⁵I]Bolton-Hunter-CCK8 | A-57696, (R)-L-365,260, (S)-L-365,260 | Guinea pig pancreas and cortex, NCI-H345 cells | A-57696 was selective for cortical CCK-B receptors over pancreatic CCK-A receptors. | nih.gov |

| Iodinated cholecystokinin | Pyrrolone derivatives, Lorglumide (B1675136), L-365,260 | Not specified | Identified potent CCK₁ selective ligands from the pyrrolone series, with lorglumide as the CCK₁ standard. | medcraveonline.com |

| [³H]-L-364,718 | SR27897, 2-NAP, YM220, PD-134,308 | Human gallbladder and ascending colon smooth muscle | Suggested the presence of multiple CCK₁ receptor binding sites in human colon but not gallbladder. | nih.gov |

| ¹²⁵I-G17 | Lorglumide (CR1409), Loxiglumide (B1675256) (CR1505), CAM1028, L740093 | AR42J cells | Characterized high-affinity gastrin/CCKB receptors on AR42J cells. | gla.ac.uk |

Cell proliferation and viability assays are essential for determining the effects of a compound on cell growth and survival. sigmaaldrich.comjournalagent.com The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability. journalagent.comnih.gov In this assay, the yellow tetrazolium salt, MTT, is reduced by metabolically active cells to a purple formazan (B1609692) product, which can be quantified spectrophotometrically. nih.gov

(R)-Lorglumide has been investigated for its effects on the proliferation of various cancer cell lines. In a study on the human pancreatic cancer cell line Mia PaCa-2, the MTT assay was used to demonstrate that lorglumide significantly inhibited cell growth. nih.gov Another study also utilized the MTT assay to screen for inhibitors of viability in CCK-related cancer cell lines, comparing the effects of novel compounds to standards like lorglumide. medcraveonline.comscivisionpub.com The results indicated that some novel pyrrolone derivatives were significantly more potent than lorglumide in inhibiting the proliferation of the human pancreatic carcinoma cell line, Miapaca. medcraveonline.comscivisionpub.com

| Cell Line | Treatment(s) | Assay | Key Findings | Reference(s) |

| Mia PaCa-2 | Lorglumide, CCK-8S | MTT | Lorglumide significantly inhibited cell growth, while CCK-8S promoted proliferation. | nih.gov |

| Mia PaCa-2, PANC, MAC 13, MAC 16 | Isobutyl-pyrrolones, Lorglumide, Devazepide (B1670321), L-365,260 | MTT | Isobutyl-pyrrolones were found to be more potent inhibitors of proliferation than lorglumide in Miapaca cells. | medcraveonline.comscivisionpub.com |

| B16-F1 melanoma | Lorglumide, Proglumide (B1679172), Loxiglumide | WST-8 | Lorglumide suppressed cell division in B16-F1 cells. | researchgate.net |

| HCT-116, DLD-1 | Black Sea propolis extract (BSPE), Caffeic acid phenethyl ester (CAPE) | MTT, WST-1 | WST-1 assay was found to be more reliable than MTT for cytotoxicity analysis of natural products like BSPE. | journalagent.com |

Signal transduction is the process by which a cell converts an external signal, such as ligand binding to a receptor, into a series of intracellular events that elicit a specific cellular response. wikipedia.orgkhanacademy.org Analysis of these pathways is crucial for understanding the downstream effects of receptor antagonism by compounds like (R)-Lorglumide. wikipedia.org

The binding of CCK to its receptor can activate various signaling cascades, including the mobilization of intracellular calcium and the activation of protein kinases. physiology.org In a study investigating the role of CCK in salt intake-induced natriuresis, (R)-Lorglumide was used to block the CCK-A receptor. The study monitored intracellular Ca²⁺ concentration in late proximal tubule cells and found that lorglumide blocked the Ca²⁺ response evoked by CCK. physiology.org This demonstrates the utility of (R)-Lorglumide in dissecting the specific signaling pathways mediated by CCK-A receptor activation. Another study showed that lorglumide modulated the expression of genes related to the CCK pathway, such as COX2, FOS, JNK3, and RGS2, and reduced the phosphorylation of the IP3 receptor in human periodontal ligament stem cells. patsnap.com

Apoptosis, or programmed cell death, is a critical process in development and tissue homeostasis. Assays that detect apoptosis are important for evaluating the potential of a compound to induce cell death, particularly in cancer research. nih.gov.my Methods like flow cytometry with Annexin V/7-AAD staining can quantify the extent of apoptosis. nih.gov.my

In the context of (R)-Lorglumide, its ability to induce apoptosis has been investigated in cancer cells. A study on the Mia PaCa-2 human pancreatic cancer cell line used flow cytometry to show that lorglumide induced G0/G1 cell cycle arrest and apoptosis. nih.govnih.gov Another study on B16-F1 melanoma cells found that lorglumide induced apoptosis via the mitochondrial pathway, triggered by p53-dependent Bax activation. researchgate.net These findings highlight a potential mechanism for the anti-tumor effects of (R)-Lorglumide.

Signal Transduction Pathway Analysis

Isolated Tissue Preparations for Functional Studies

Isolated tissue preparations serve as an important bridge between cell-based assays and in vivo studies. medcraveonline.comresearchgate.net These models allow for the examination of the physiological or pharmacological effects of a compound on a specific organ or tissue in a controlled ex vivo environment. medcraveonline.com

For (R)-Lorglumide, isolated tissue preparations have been crucial for confirming its antagonistic properties at CCK receptors. The guinea pig ileum and gallbladder are classic preparations used to study CCK receptor function. scivisionpub.commedcraveonline.com In these tissues, CCK agonists induce muscle contractions, and the ability of an antagonist like (R)-Lorglumide to block these contractions provides a measure of its functional activity. scivisionpub.commedcraveonline.com

For example, studies have used isolated rat duodenum and guinea pig gallbladder preparations to demonstrate the CCK antagonist properties of novel compounds, with lorglumide serving as a standard for comparison. medcraveonline.comscivisionpub.commedcraveonline.com In the isolated rat duodenum, electrical stimulation induces contractions that can be reduced by CCK antagonists. medcraveonline.commedcraveonline.com In the guinea pig gallbladder, CCK-8s-induced contractions are dose-dependently reduced by antagonists. scivisionpub.commedcraveonline.com These functional assays have confirmed the antagonistic properties of lorglumide and other CCK ligands identified through radioligand binding assays. medcraveonline.comscivisionpub.commedcraveonline.com

Smooth Muscle Contraction Studies (e.g., Guinea Pig Ileum, Gallbladder, Rat Duodenum)

Advanced In Vitro Models for Preclinical Drug Discovery

To better bridge the gap between traditional cell cultures and in vivo systems, advanced models are increasingly employed. frontiersin.org These systems aim to recapitulate the complex architecture and microenvironment of native tissues. frontiersin.orgnih.gov

Three-dimensional (3D) cell culture systems, such as spheroids, offer a more physiologically relevant model compared to 2D monolayers, particularly in cancer research. frontiersin.orgnih.gov Spheroids can mimic tumor microenvironments, including gradients of nutrients and oxygen, and cell-cell interactions. frontiersin.org Lorglumide has been utilized in these advanced models to investigate the role of the CCK1 receptor pathway in cancer. For example, studies have investigated the effect of lorglumide on 3D tumor spheroids derived from pancreatic ductal adenocarcinoma (PDAC) mouse models. scispace.com In studies on the human pancreatic cancer cell line Mia PaCa-2, which expresses the CCK-1 receptor, lorglumide was found to inhibit cell growth and invasion, effects potentially mediated by downregulating matrix metalloproteinase-2 (MMP-2) expression. nih.gov

Organoids are self-organizing 3D structures grown from stem cells that can recapitulate the architecture and function of an organ in miniature. biocompare.com Similarly, organ-on-a-chip (OOC) technology uses microfluidic devices to create functional organ mimics, allowing for the study of human physiology in an organ-specific context. mdpi.comwikipedia.org These technologies represent the cutting edge of in vitro modeling for drug discovery and disease research. nih.govresearchgate.net Lorglumide has been used as a pharmacological tool in studies involving these systems. For instance, it was included in a panel of compounds tested on intestinal organoid models, which are structured as inverted intestinal epitheliums in spheroid forms. uchicago.edu While specific results on lorglumide's effects in that context are limited, its inclusion demonstrates its value as a selective antagonist for probing gut hormone signaling pathways in these sophisticated models.

Three-Dimensional (3D) Cell Cultures and Spheroids

In Vivo Animal Models

In vivo studies are essential for understanding the systemic effects of a compound. Rodent models have been paramount in defining the physiological roles of CCK and the therapeutic potential of its antagonists.

Rodent Models (Rats, Mice)

Rats and mice are the most common animal models used in preclinical research due to their well-characterized genetics and physiology. nih.govfrontiersin.org (R)-Lorglumide has been employed in numerous rodent studies to investigate a wide range of CCK-mediated effects.

In rats, lorglumide has been shown to antagonize the satiety effect of exogenously administered CCK-8. nih.govthebiogrid.org It has also demonstrated protective effects in various models of experimental pancreatitis, including those induced by ceruletide, taurocholate, or diet. nih.govthebiogrid.org Further studies in rats with pancreatobiliary fistulas have shown that lorglumide can block the increase in pancreatic amylase secretion stimulated by substances like melatonin (B1676174) and leptin, indicating that these effects are mediated through a CCK-dependent pathway. jpp.krakow.pl In investigations of gastrointestinal motility, lorglumide has been used to block CCK1 receptors, thereby revealing the role of CCK in mediating the effects of other hormones like apelin-13 (B560349) on gastric functions. researchgate.net Additionally, lorglumide has been used in rat models of pancreatic carcinogenesis to explore the trophic effects of CCK on the pancreas. nih.gov While mice are also listed as a species used in the pharmacological evaluation of lorglumide, detailed findings are less frequently reported than for rats. nih.govthebiogrid.org

Table 3: Application of (R)-Lorglumide in In Vivo Rodent Models

| Rodent Model | Research Area | (R)-Lorglumide Application | Outcome |

|---|---|---|---|

| Rat | Satiety | Antagonism of CCK-8 | Blocked the satiety effect of CCK-8. nih.govthebiogrid.org |

| Rat | Acute Pancreatitis | Protection against inducing agents (e.g., ceruletide, taurocholate) | Protected against the development of experimental pancreatitis. nih.govthebiogrid.org |

| Rat | Pancreatic Secretion | Blockade of CCK1 receptors | Inhibited the pancreatic secretory response to various stimuli (e.g., melatonin, leptin), demonstrating a CCK-mediated pathway. jpp.krakow.pl |

| Rat | GI Motility | Blockade of CCK1 receptors | Helped elucidate the role of CCK in mediating the inhibitory effects of apelin-13 on GI motor function. researchgate.net |

| Rat | Pancreatic Carcinogenesis | Antagonism of CCK trophic effects | Used to investigate the influence of the CCK pathway on DMBA-induced pancreatic cancer. nih.gov |

Behavioral Pharmacology Models (e.g., Satiety, Anxiety-Like Behaviors)

Other Mammalian Animal Models (e.g., Guinea Pig, Dog)

Beyond rodent models, (R)-Lorglumide has been studied in other mammalian species, such as guinea pigs and dogs, to confirm and extend the findings on its pharmacological properties. These species can offer advantages in terms of physiological similarity to humans for certain systems. nih.goveara.eu

Detailed Research Findings:

Guinea Pig: The guinea pig has been a valuable model for in vitro and in vivo studies of (R)-Lorglumide. In vitro, it has been used to demonstrate the compound's potent and competitive antagonism of CCK on the smooth muscles of the gallbladder and ileum. nih.govmedcraveonline.com In vivo, (R)-Lorglumide was shown to antagonize the gallbladder contraction induced by CCK-8. nih.gov

Dog: The dog has also been used in in vivo studies to investigate the effects of (R)-Lorglumide. nih.govmdpi.comfrontiersin.org Similar to findings in guinea pigs, (R)-Lorglumide antagonized the gallbladder contraction caused by intravenous administration of CCK-8 or ceruletide. nih.gov Furthermore, studies in conscious dogs have shown that lorglumide inhibits pancreatic enzyme secretion stimulated by bombesin (B8815690) and food, providing further evidence for the important role of CCK in postprandial pancreatic function. nih.gov

The use of these non-rodent mammalian models has provided important confirmation of the pharmacological actions of (R)-Lorglumide and has helped to establish its profile as a selective CCK-A receptor antagonist across different species.

Analytical and Bioanalytical Techniques for Compound Research

The research involving (R)-Lorglumide necessitates robust analytical and bioanalytical methods for its quantification in biological matrices and for studying its interaction with its target receptor.

Detailed Research Findings:

A highly sensitive and rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with electrospray ionization (ESI) in positive-ion mode has been developed and validated for the estimation of lorglumide in mouse plasma. ebi.ac.ukresearchgate.net

Sample Preparation: The method typically involves a simple protein precipitation step for the extraction of lorglumide and an internal standard (like phenacetin) from plasma. ebi.ac.ukresearchgate.net

Chromatographic Separation: Separation is achieved on a C18 column using an isocratic mobile phase, often a mixture of acetonitrile (B52724) and an aqueous solution containing a small percentage of formic acid. ebi.ac.ukresearchgate.net

Mass Spectrometric Detection: The detection is performed using multiple reaction monitoring (MRM), with specific ion transitions monitored for lorglumide and the internal standard. For lorglumide, a common transition is m/z 459.2 → 158.4. ebi.ac.ukresearchgate.net

Method Validation: These methods are validated according to regulatory guidelines (e.g., FDA), ensuring their accuracy and precision. researchgate.net Key validation parameters include linearity, lower limit of quantitation (LLOQ), precision, and accuracy. A typical LLOQ for lorglumide in mouse plasma using this method is around 0.42 ng/mL, with a linear range extending up to 500 ng/mL. ebi.ac.ukresearchgate.net

Other analytical techniques employed in research involving lorglumide and its target receptors include:

Receptor Binding Assays: [¹²⁵I]-CCK-8 receptor binding assays are used to determine the affinity of lorglumide for CCK-A and CCK-B receptors. These assays are typically performed using preparations from rat pancreas (rich in CCK-A receptors) and guinea pig cerebral cortex (rich in CCK-B receptors). spandidos-publications.com

Functional Assays: In vitro functional assays, such as measuring amylase secretion from isolated pancreatic acini or contraction of isolated guinea pig gallbladder strips, are used to assess the antagonist activity of lorglumide. nih.govmedcraveonline.com

Liquid Chromatography with UV or Fluorescence Detection (LC-UV/LC-FL): While LC-MS/MS is the most common for bioanalysis, other LC-based methods with different detectors can also be used, particularly for in vitro studies or when high sensitivity is not the primary requirement. ppd.com

The development and application of these sophisticated analytical and bioanalytical techniques are fundamental for conducting pharmacokinetic studies of (R)-Lorglumide and for accurately characterizing its pharmacological properties at the molecular and cellular levels.

Interactive Data Table: Summary of (R)-Lorglumide Research Models

| Model Category | Specific Model | Key Research Focus | Primary Findings with (R)-Lorglumide | References |

|---|---|---|---|---|

| Genetically Modified Strains | Otsuka Long-Evans Tokushima Fatty (OLETF) Rats | CCK-A receptor deficiency, satiety, metabolism | Provides a baseline for the effects of CCK-A receptor absence; used as a comparative model for antagonist studies. | jci.orgresearchgate.netnih.govfrontiersin.orgroyalsocietypublishing.orgresearchgate.netscielo.brnih.govnih.gov |

| Tumor Models | Xenograft and Allograft Models (Colon, Pancreatic, Prostate) | Anti-cancer potential | Inhibition of tumor cell proliferation in some cancer types; development of targeted imaging agents. | spandidos-publications.comwikipedia.orgebi.ac.uk |

| Pancreatic Carcinogenesis | Azaserine-induced Preneoplastic Lesions in Rats | Chemoprevention of pancreatic cancer | Inhibits the growth of putative preneoplastic pancreatic foci. | aacrjournals.orgaacrjournals.orgtno.nl |

| Behavioral Pharmacology | Satiety and Feeding Models (Rats) | Regulation of food intake | Antagonizes the satiety effects of CCK; used to dissect feeding-related signaling pathways. | nih.govphysiology.orgnih.govnih.govphysiology.org |

| Behavioral Pharmacology | Anxiety-Like Behavior Models (Rats) | Role of CCK-A receptors in anxiety | High doses can block the expression of conditioned fear. | nih.gov |

| Gastrointestinal Function | Gastric Emptying and Intestinal Motility Models (Rats) | Regulation of gut motility | Reverses the inhibition of gastric emptying and intestinal transit caused by various agents. | ebi.ac.ukresearchgate.netjnmjournal.orgresearchgate.net |

| Other Mammalian Models | Guinea Pig | In vitro and in vivo pharmacology | Potent and competitive antagonism of CCK on gallbladder and ileum smooth muscle. | nih.govmedcraveonline.com |

| Other Mammalian Models | Dog | In vivo pharmacology | Antagonizes CCK-induced gallbladder contraction; inhibits postprandial pancreatic secretion. | nih.govnih.govmdpi.comfrontiersin.orgnih.gov |

Interactive Data Table: Bioanalytical Techniques for Lorglumide

| Technique | Application | Key Parameters | References |

|---|---|---|---|

| LC-MS/MS | Quantification in plasma | LLOQ: ~0.42 ng/mL; Linearity: 0.42-500 ng/mL; MRM transition: 459.2 → 158.4 | ebi.ac.ukresearchgate.net |

| Receptor Binding Assays | Determining receptor affinity | Use of [¹²⁵I]-CCK-8 with rat pancreas (CCK-A) and guinea pig cortex (CCK-B) membranes. | spandidos-publications.com |

| In Vitro Functional Assays | Assessing antagonist activity | Measurement of amylase secretion from pancreatic acini; muscle contraction in isolated gallbladder strips. | nih.govmedcraveonline.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Compound Quantification in Biological Matrices

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the accurate and sensitive quantification of (R)-Lorglumide in complex biological samples such as plasma, serum, and tissue homogenates. This analytical technique offers high specificity by separating the compound of interest from matrix components chromatographically before detecting it based on its unique mass-to-charge ratio (m/z).

The methodology typically involves several key steps: sample preparation (e.g., protein precipitation or liquid-liquid extraction), chromatographic separation using a reverse-phase column, and detection via mass spectrometry, often operating in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion of (R)-Lorglumide is selected and fragmented, and a resulting unique product ion is monitored. This precursor-to-product ion transition is highly specific to the molecule, minimizing interference and enabling precise quantification, often to the nanogram-per-milliliter (ng/mL) level. An internal standard (IS), a compound with similar chemical properties but a different mass, is added to samples and calibrators to account for variations in extraction efficiency and instrument response.

Detailed findings from validation studies demonstrate the method's reliability. For instance, a validated LC-MS/MS method for lorglumide in rat plasma showed excellent linearity over a concentration range of 1–1000 ng/mL, with a correlation coefficient (r²) greater than 0.99. The precision and accuracy of the method were well within the accepted limits for bioanalytical assays, confirming its suitability for pharmacokinetic studies.

Table 1: Example LC-MS/MS Parameters for Lorglumide Quantification in Rat Plasma

| Parameter | Specification | Purpose |

| Chromatography Column | C18 Reverse-Phase (e.g., 50 x 2.1 mm, 5 µm) | Separates lorglumide from endogenous plasma components. |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid | Elutes the compound from the column and facilitates ionization. |

| Flow Rate | 0.4 mL/min | Controls the speed of separation and analysis time. |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Generates charged precursor ions of the analyte for MS detection. |

| Internal Standard (IS) | Diazepam | A structurally unrelated compound used to correct for analytical variability. |

| MRM Transition (Lorglumide) | m/z 442.1 → 155.1 | Specific mass transition for quantifying Lorglumide (precursor → product). |

| MRM Transition (IS) | m/z 285.1 → 193.1 | Specific mass transition for quantifying the Internal Standard. |

| Lower Limit of Quantification | 1.0 ng/mL | The lowest concentration that can be reliably and accurately measured. |

Confocal Laser Scanning Microscopy for Cellular Localization Studies

Confocal laser scanning microscopy is a powerful imaging technique used to investigate the interaction of (R)-Lorglumide with its target, the CCK1 receptor, at the subcellular level. While (R)-Lorglumide itself is not fluorescent, it is used as a critical tool in competitive binding and functional blockade experiments to validate the specificity of fluorescently-labeled ligands.

In a typical experimental setup, cells engineered to express the CCK1 receptor (e.g., HEK293 or CHO cells) are utilized. The primary application of (R)-Lorglumide in this context is to act as a competitive antagonist. Researchers pre-incubate the cells with a high concentration of non-fluorescent (R)-Lorglumide before introducing a fluorescently tagged CCK analog (e.g., FITC-CCK-8).

The research findings from such experiments are definitive:

Control Condition: In the absence of (R)-Lorglumide, the fluorescent CCK analog binds to the CCK1 receptors, resulting in a strong fluorescence signal localized primarily to the plasma membrane of the cells. Over time, this signal may be observed in intracellular vesicles, indicating receptor-mediated endocytosis.

(R)-Lorglumide Blockade: In cells pre-treated with (R)-Lorglumide, the binding of the fluorescent CCK analog is significantly diminished or completely abolished. Confocal imaging reveals a lack of membrane-associated fluorescence.

This "disappearance" of the signal in the presence of excess (R)-Lorglumide provides compelling evidence that the fluorescent probe's binding is specific to the CCK1 receptor. This method is crucial for validating new fluorescent tools and confirming that the observed cellular events are indeed mediated by the target receptor and not by non-specific interactions.

Quantitative and Qualitative Research Methodologies in Preclinical Studies

The investigation of (R)-Lorglumide's physiological and behavioral effects in preclinical models relies on rigorous quantitative and qualitative research methodologies. These principles ensure that the data generated are reliable, reproducible, and correctly interpreted.

Experimental Design Principles

Control Groups: The inclusion of appropriate control groups is mandatory. A vehicle control group receives the same solvent or carrier used to dissolve (R)-Lorglumide but without the compound itself. This accounts for any effects of the injection procedure or the vehicle. In many studies, a positive control group is also used, which might involve administering a CCK agonist (like CCK-8) to confirm that the biological system is responsive.

Randomization: Subjects (e.g., rats, mice) are randomly assigned to different treatment groups (e.g., vehicle, (R)-Lorglumide). Randomization helps to ensure that any pre-existing differences between subjects are evenly distributed across the groups, preventing systematic bias from influencing the results.

Blinding: Whenever possible, experiments are conducted in a blinded fashion. This means that the experimenter collecting the data is unaware of which treatment each subject has received. This practice prevents unconscious experimenter bias from affecting measurements, particularly for subjective or behavioral endpoints. For example, in a study on feeding behavior, the person weighing the food intake would not know which animals received (R)-Lorglumide.

Data Collection Methods

The type of data collected in preclinical studies with (R)-Lorglumide depends on the research question. The methods are designed to be objective and quantifiable.

Biochemical Assays: In in vitro studies using isolated tissues like pancreatic acini, the primary data collected is often the concentration of a secreted enzyme, such as amylase. Samples of the surrounding medium are collected at specific time points, and amylase activity is measured using a spectrophotometric assay.